Flucycloxuron

Acaricide resistance Chitin synthesis inhibition Benzoylphenylurea comparative efficacy

Flucycloxuron (CAS 113036-88-7) is a benzoylphenylurea (BPU) acaricide and insecticide classified as a chitin synthesis inhibitor (IRAC Group 15), primarily active against egg and immature stages of mites including Panonychus ulmi and Tetranychus urticae. Unlike broad-spectrum neurotoxic acaricides, its mode of action disrupts endocuticular deposition, leading to abortive molting in target species.

Molecular Formula C25H20ClF2N3O3
Molecular Weight 483.9 g/mol
CAS No. 113036-88-7
Cat. No. B1672866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlucycloxuron
CAS113036-88-7
SynonymsFlucycloxuron;  Andalin
Molecular FormulaC25H20ClF2N3O3
Molecular Weight483.9 g/mol
Structural Identifiers
SMILESC1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H20ClF2N3O3/c26-18-10-8-17(9-11-18)23(16-6-7-16)31-34-14-15-4-12-19(13-5-15)29-25(33)30-24(32)22-20(27)2-1-3-21(22)28/h1-5,8-13,16H,6-7,14H2,(H2,29,30,32,33)
InChIKeyPCKNFPQPGUWFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flucycloxuron (CAS 113036-88-7) Procurement Guide: Target-Specific Chitin Synthesis Inhibition in Acaricide-Resistant Mite Populations


Flucycloxuron (CAS 113036-88-7) is a benzoylphenylurea (BPU) acaricide and insecticide classified as a chitin synthesis inhibitor (IRAC Group 15), primarily active against egg and immature stages of mites including Panonychus ulmi and Tetranychus urticae [1]. Unlike broad-spectrum neurotoxic acaricides, its mode of action disrupts endocuticular deposition, leading to abortive molting in target species . The compound exists as an E/Z isomeric mixture and is characterized by low mammalian acute toxicity but high potency against juvenile arthropods [2].

Why Generic Substitution of Flucycloxuron with Other Benzoylureas or Acaricides Fails in Mite Control Programs


Flucycloxuron's utility in acaricide resistance management hinges on its differential potency relative to in-class comparators and its unique cross-resistance profile. Direct comparative studies demonstrate that diflubenzuron exhibits significantly lower efficacy as a chitin biosynthesis inhibitor, while flucycloxuron and triflumuron show comparable potency [1]. Crucially, field-derived strains of Panonychus ulmi resistant to clofentezine and hexythiazox exhibit substantial cross-resistance to these agents but retain susceptibility to flucycloxuron, enabling rotation-based mitigation strategies [2]. Generic substitution with legacy benzoylureas or other acaricide classes thus risks control failure in populations harboring target-site mutations [3].

Quantitative Differentiation Evidence: Flucycloxuron vs. Comparator Acaricides and Benzoylureas


Superior Chitin Biosynthesis Inhibition Potency of Flucycloxuron Compared to Diflubenzuron in Tenebrio molitor Pupal Assays

In a direct head-to-head comparison using newly ecdysed Tenebrio molitor pupae, flucycloxuron demonstrated significantly greater potency as an inhibitor of chitin biosynthesis than the first-generation benzoylurea diflubenzuron. The study measured incorporation of 14C-labelled precursor into chitin and assessed mortality due to defective adult ecdysis. While flucycloxuron and triflumuron exhibited comparable high efficacy, diflubenzuron was notably less effective [1].

Acaricide resistance Chitin synthesis inhibition Benzoylphenylurea comparative efficacy

Retained Efficacy of Flucycloxuron Against Clofentezine/Hexythiazox-Resistant Panonychus ulmi Strains

Analysis of 26 field-collected Panonychus ulmi strains with documented control failures to clofentezine and/or hexythiazox revealed that flucycloxuron activity could be predicted by multiple regression on clofentezine and hexythiazox activities (constrained to pass through the mean). While strong cross-resistance was evident between clofentezine and hexythiazox, flucycloxuron maintained higher efficacy in many resistant populations, supporting its utility as a rotational partner [1].

Cross-resistance Mite management Acaricide rotation

Comparative Ovo-Larvicidal Activity of Flucycloxuron on Panonychus ulmi: Temperature-Dependent LC90 Values

The ovo-larvicidal activity of flucycloxuron on Panonychus ulmi was quantified under controlled temperature conditions. At 20°C, the LC90 was 84 mg a.i./L, whereas ovicidal activity was low and only statistically detectable at this temperature [1]. This contrasts with other acaricides where temperature dependence may differ; no direct comparator data for other BPUs under identical conditions is available in the literature.

Ovicidal activity Mite egg control Temperature-dependent efficacy

Stage-Specific Contact Activity Profile of Flucycloxuron on Tetranychus urticae and Panonychus ulmi

Contact activity of flucycloxuron decreased progressively across developmental stages of T. urticae and P. ulmi. Larvae and protonymphs of both species exhibited similar susceptibility, whereas deutonymphs of T. urticae were less susceptible than those of P. ulmi. In adult T. urticae, transovarial ovicidal activity served as an indicator of cuticular penetration: >90% of maximal penetration occurred within 8 hours post-treatment [1]. This stage-specificity differentiates flucycloxuron from acaricides with adulticidal activity (e.g., pyridaben) and informs timing of application.

Contact activity Developmental stage susceptibility Mite growth regulation

Optimal Application Scenarios for Flucycloxuron Based on Quantitative Performance Evidence


Rotational Acaricide Partner in Clofentezine/Hexythiazox-Resistant Panonychus ulmi Populations

In orchards where P. ulmi has developed resistance to clofentezine and hexythiazox, flucycloxuron can be rotated into the program due to its retained efficacy as demonstrated by the cross-resistance study [1]. This scenario is supported by the multiple regression analysis showing flucycloxuron activity is not fully correlated with resistance to the other acaricides [1].

Early-Season Mite Egg and Larval Control in Temperate Fruit Crops

Flucycloxuron should be applied when mite eggs and early instars are the dominant life stages, leveraging its ovo-larvicidal LC90 of 84 mg a.i./L at 20°C on P. ulmi [2] and its rapid cuticular penetration (>90% within 8 hours) for transovarial activity [2]. This timing maximizes efficacy while minimizing selection pressure on adult populations.

Integrated Pest Management Programs Requiring Low Mammalian Toxicity and Beneficial Arthropod Safety

Flucycloxuron exhibits low acute oral mammalian toxicity (rat LD50 >5000 mg/kg) and low toxicity to predatory mites and insects [3][4], making it suitable for IPM systems where conservation of natural enemies is prioritized over broad-spectrum adulticidal acaricides.

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